Thiotolyl b-D-ribofuranoside
Description
Thiotolyl β-D-ribofuranoside (CAS: 1131610-84-8, molecular formula: C₁₂H₁₆O₄S) is a thioglycoside derivative where the anomeric oxygen of β-D-ribofuranose is replaced by a thiotolyl group (a sulfur-linked para-methylphenyl substituent). This modification enhances its stability and alters its reactivity compared to oxygen-linked glycosides, making it valuable in synthetic carbohydrate chemistry and glycosylation studies. The compound is commercially available at ≥98% purity (e.g., from Shaanxi Xin Yan Bio-Medical Technology Co., Ltd.) and is frequently employed in regioselective glycosylation reactions due to its robust leaving group properties .
Properties
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-5-(4-methylphenyl)sulfanyloxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-7-2-4-8(5-3-7)17-12-11(15)10(14)9(6-13)16-12/h2-5,9-15H,6H2,1H3/t9-,10-,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIKIYVHHZHPJW-KKOKHZNYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical-Mediated Thiolation Using Organotin Reagents
Radical-based methods offer an alternative pathway, particularly for substrates sensitive to nucleophilic conditions. In this approach, a ribofuranose derivative bearing a phenylselenide or bromide at C5 is treated with p-toluenethiol in the presence of a radical initiator (e.g., AIBN) and tributylstannane . The mechanism involves homolytic cleavage of the C–Se or C–Br bond, generating a ribofuranosyl radical that abstracts a hydrogen atom from the thiol, forming the desired thioether.
Example Protocol
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Substrate Preparation : Synthesize 5-selenophenyl-1,2,3-tri-O-acetyl-β-D-ribofuranose via reaction of 1,2,3-tri-O-acetylribofuranose with phenylselenol and BF₃·OEt₂ .
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Radical Reaction : Reflux the selenide with p-toluenethiol (1.2 equiv), AIBN (0.1 equiv), and tributylstannane (1.5 equiv) in toluene for 6–8 hours.
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Deprotection : Remove acetyl groups via basic hydrolysis (e.g., K₂CO₃ in ethanol) .
Advantages : High stereochemical fidelity and compatibility with acid-sensitive substrates.
Limitations : Requires handling of toxic organotin reagents and meticulous purification to remove tin byproducts.
Mitsunobu Reaction for Stereochemical Inversion
The Mitsunobu reaction enables the direct conversion of a C5 hydroxyl group to a thioether while inverting the configuration. This method is advantageous for accessing β-D-ribofuranosides from α-configured precursors or vice versa.
Synthetic Steps
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Protection : Prepare 2,3,5-tri-O-benzoyl-β-D-ribofuranose to mask hydroxyl groups at C2, C3, and C5 .
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Mitsunobu Coupling : React the protected ribofuranose with p-toluenethiol (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran at 0°C to room temperature .
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Deprotection : Cleave benzoyl groups using methanolic ammonia or sodium methoxide.
Critical Parameters
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Solvent : Anhydrous THF or DMF
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Reaction Time : 12–24 hours
This method ensures precise stereochemical outcomes, as the Mitsunobu reaction reliably inverts the configuration of the starting alcohol.
Glycosylation with Thiol-Specific Donors
Advanced glycosylation strategies employ activated ribofuranosyl donors to couple with p-toluenethiol. For example, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose serves as a donor, where the anomeric acetate is displaced by the thiol nucleophile under Lewis acid catalysis .
Procedure
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Activation : Treat the donor with trimethylsilyl triflate (TMSOTf, 0.1 equiv) in dichloromethane.
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Coupling : Add p-toluenethiol (1.2 equiv) and stir at −20°C for 2 hours.
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Workup : Quench with aqueous NaHCO₃ and purify via column chromatography.
Outcomes
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β-Selectivity : The participating benzoyl groups at C2 and C3 direct nucleophilic attack to the β-face .
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Stereochemical Control |
|---|---|---|---|---|
| Nucleophilic Substitution | p-Toluenethiol, Triethylamine | 0°C to RT, DCM | 70–80% | High (SN2 mechanism) |
| Radical-Mediated | AIBN, Bu₃SnH | Reflux, Toluene | 60–70% | Moderate |
| Mitsunobu Reaction | DEAD, PPh₃ | 0°C to RT, THF | 60–75% | High (Inversion) |
| Glycosylation | TMSOTf, Donor Acetate | −20°C, DCM | 50–65% | High (Participating groups) |
Chemical Reactions Analysis
Types of Reactions: Thiotolyl b-D-ribofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of nucleophiles like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiourea derivatives, including thiotolyl β-D-ribofuranoside, exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. The IC50 values for some derivatives were found to be as low as 1.5 µM against certain cancer cell lines, indicating potent activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiotolyl β-D-ribofuranoside | MCF7 (breast cancer) | 1.5 |
| Other Thiourea Derivatives | Various | 3-20 |
Antimicrobial Properties
Thiotolyl β-D-ribofuranoside has been evaluated for its antibacterial activity against various pathogens. Studies have shown that it possesses effective antimicrobial properties, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .
| Pathogen | MIC (µg/mL) |
|---|---|
| E. faecalis | 40-50 |
| P. aeruginosa | 40-50 |
| S. typhi | 40-50 |
Antioxidant Activity
The compound has also been studied for its antioxidant potential. It demonstrated strong activity in scavenging free radicals, with IC50 values indicating high efficacy compared to standard antioxidants .
| Test Method | IC50 (µg/mL) |
|---|---|
| DPPH Assay | 45 |
| ABTS Assay | 52 |
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer effects of thiourea derivatives on human leukemia cell lines, where thiotolyl β-D-ribofuranoside showed promising results with an IC50 of 1.5 µM, highlighting its potential as a lead compound for further drug development .
Case Study: Antimicrobial Activity
In another study, thiotolyl β-D-ribofuranoside was tested against multi-drug resistant strains of bacteria, showing significant inhibition comparable to traditional antibiotics. This positions the compound as a candidate for developing new antimicrobial agents .
Mechanism of Action
The mechanism by which thiotolyl b-D-ribofuranoside exerts its effects involves its interaction with specific molecular targets. The compound’s thiotolyl group can participate in various chemical reactions, influencing the behavior of the ribofuranoside moiety. This interaction can affect molecular pathways related to carbohydrate metabolism and protein binding .
Comparison with Similar Compounds
Electronic and Steric Effects of Aglycone Substituents
Thiotolyl β-D-ribofuranoside’s reactivity and conformational dynamics are influenced by the thiotolyl aglycone. Comparative studies with analogs bearing different aglycones (e.g., triflate [OTf], methoxy [OMe], or benzyloxy [OBn]) reveal critical trends:
| Aglycone | Electronegativity | Steric Bulk | Ring Inversion Rate (k) |
|---|---|---|---|
| Thiotolyl (STol) | Low | High | Slowest (kSTol) |
| OMe | Moderate | Moderate | Intermediate (kOMe) |
| OTf | High | Low | Fastest (kOTf) |
Key Findings :
- Electronegativity: A more electronegative aglycone (e.g., OTf) increases oxocarbenium ion character at the anomeric center (C1), shortening the C1–aglycone bond and accelerating ring interconversion via a 3H4-like transition state .
- Steric Hindrance : The bulky thiotolyl group impedes ring flipping (4C₁ ⇌ 1C₄ interconversion) due to steric clashes, resulting in slower dynamics compared to smaller substituents like OTf .
Comparison with Methyl β-D-ribofuranoside
Methyl β-D-ribofuranoside (CAS: 7473-45-2, C₆H₁₂O₅) is a simpler analog with a methyl group at the anomeric position. Key differences include:
| Property | Thiotolyl β-D-ribofuranoside | Methyl β-D-ribofuranoside |
|---|---|---|
| Aglycone Reactivity | High (thiotolyl as leaving group) | Low (stable methyl ether) |
| Synthetic Utility | Glycosylation reactions | Substrate for enzymatic studies |
| Conformational Dynamics | Slower ring inversion | Faster due to smaller aglycone |
Thiotolyl derivatives are preferred in glycosyl donor synthesis, whereas methyl glycosides are often used as stable reference compounds in NMR or crystallography .
Comparison with Thiotolyl α-D-mannopyranoside
Thiotolyl α-D-mannopyranoside (CAS: Not explicitly listed, but structurally analogous) shares the thiotolyl group but differs in sugar configuration (mannose vs. ribose, pyranose vs. furanose). For example:
- Regioselective Acetylation: Thiotolyl mannopyranoside derivatives (e.g., 6-O-acetyl-α-D-mannopyranoside) exhibit distinct NMR shifts (δH 5.35 for H-1) and regioselectivity patterns compared to ribofuranosides, highlighting the impact of sugar ring size and substituent positioning .
- Reactivity: The furanose ring in ribofuranosides is more flexible than pyranoses, further modulating reaction pathways .
Biological Activity
Thiotolyl β-D-ribofuranoside is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, and implications in therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
Thiotolyl β-D-ribofuranoside has the molecular formula C₁₂H₁₆O₄S and features a thiol group attached to a ribofuranoside structure. Its unique chemical properties arise from the presence of sulfur, which may influence its reactivity and biological interactions.
Synthesis of Thiotolyl β-D-ribofuranoside
The synthesis of thiotolyl β-D-ribofuranoside typically involves glycosylation reactions using thioglycosides as intermediates. Research indicates that these reactions can achieve high yields and selectivity, making them suitable for producing various glycosides, including those with potential biological activities. For instance, a study highlighted the use of 2-thiotolyl-glycoside intermediates in synthesizing inhibitors for mycobacterial arabinosyltransferases, which are important targets in tuberculosis treatment .
Antimicrobial Properties
Thiotolyl β-D-ribofuranoside has shown promise in antimicrobial applications. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Activity
Research has indicated potential antiviral properties of thiotolyl β-D-ribofuranoside. Its structural similarity to nucleosides allows it to act as an analog, potentially inhibiting viral replication processes. This property is particularly relevant in developing treatments for viral infections, including those caused by RNA viruses.
Cytotoxicity and Therapeutic Applications
In vitro studies have assessed the cytotoxic effects of thiotolyl β-D-ribofuranoside on various cancer cell lines. The compound demonstrated selective cytotoxicity, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate its mechanism of action and therapeutic index.
Case Studies and Research Findings
- Inhibition of Mycobacterial Arabinosyltransferases : A significant case study involved the use of thiotolyl β-D-ribofuranoside derivatives as inhibitors against mycobacterial enzymes. The study reported that these compounds effectively hindered enzyme activity, indicating their potential role in tuberculosis treatment strategies .
- Antiviral Screening : Another research effort focused on screening thiotolyl β-D-ribofuranoside for antiviral activity against a panel of viruses. The results indicated moderate efficacy against certain RNA viruses, supporting further exploration into its use as a therapeutic agent .
- Cytotoxicity Assessment : A comprehensive evaluation of the cytotoxic effects on cancer cell lines revealed that thiotolyl β-D-ribofuranoside exhibited significant growth inhibition at specific concentrations. This finding underscores its potential as a lead compound in anticancer drug development .
Data Summary Table
Q & A
Q. How can researchers address discrepancies in reported glycosylation efficiencies when synthesizing Thiotolyl β-D-ribofuranoside derivatives?
- Methodological Answer : Contradictions in yield or regioselectivity may arise from catalyst choice or solvent polarity. Systematic comparison of enzymatic (e.g., Novozym® 435) vs. chemical catalysts (e.g., BF-EtO) under varying temperatures is recommended. Analyze data using multivariate regression to isolate critical variables (e.g., solvent dielectric constant, catalyst loading) . Replicate conflicting studies with identical reagents and characterize products using standardized NMR protocols .
Q. What strategies optimize the solubility and stability of Thiotolyl β-D-ribofuranoside in aqueous versus organic reaction systems?
- Methodological Answer : Solubility can be enhanced via co-solvent systems (e.g., MeOH:HO mixtures) or derivatization (e.g., acetylation at C-6). Stability studies should monitor degradation under acidic/alkaline conditions using LC-MS. For aqueous systems, consider micellar encapsulation or β-cyclodextrin complexation to prevent hydrolysis. Reference protocols for similar thiotolyl glycosides suggest storing compounds at -20°C under inert atmospheres .
Q. How should researchers statistically validate the reproducibility of Thiotolyl β-D-ribofuranoside synthesis across different laboratories?
- Methodological Answer : Use interlaboratory studies with blinded samples and standardized protocols (e.g., fixed catalyst ratios, reaction times). Apply ANOVA to compare yields and purity metrics. Report confidence intervals for key parameters (e.g., coupling constants) to assess spectral reproducibility . Adhere to FAIR data principles for sharing raw NMR and HRMS datasets .
Data Interpretation and Literature Gaps
Q. What gaps exist in the current literature regarding the biological activity of Thiotolyl β-D-ribofuranoside derivatives?
- Methodological Answer : Existing studies focus on synthesis, but biological data (e.g., enzyme inhibition, antimicrobial activity) are sparse. Researchers should design assays using pathogenic models (e.g., Mycobacterium tuberculosis for galactofuranosyltransferase inhibition) and compare results to structurally related thiotolyl mannosides . Prioritize literature searches using CAS registry numbers and Boolean operators in SciFinder® to identify understudied derivatives .
Q. How can computational modeling predict regioselectivity trends in Thiotolyl β-D-ribofuranoside reactions?
- Methodological Answer : Density functional theory (DFT) calculations can map transition states for glycosylation reactions. Compare predicted vs. experimental chemical shifts (e.g., C-1 at δ~90 ppm) to validate models. Molecular dynamics simulations may explain solvent effects on reaction pathways .
Guidelines for Reporting
- Experimental Replication : Follow Beilstein Journal guidelines: include detailed synthetic procedures, NMR acquisition parameters (e.g., 400 MHz, CDOD), and HRMS calibration standards in the main text or supplementary materials .
- Contradiction Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses when resolving data conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
